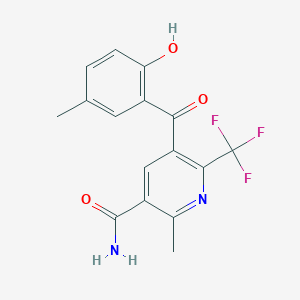
5-(2-Hydroxy-5-methylbenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Hydroxy-5-methylbenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide is a complex organic compound with a unique structure that combines a benzoyl group, a nicotinamide moiety, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxy-5-methylbenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 2-hydroxy-5-methylbenzaldehyde with 2-methyl-6-(trifluoromethyl)nicotinic acid under acidic conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production typically requires optimization of reaction parameters, including temperature, pressure, and reaction time, to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxy-5-methylbenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl group can yield 5-(2-oxo-5-methylbenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide.
Reduction: Reduction of the carbonyl group can produce 5-(2-hydroxy-5-methylbenzyl)-2-methyl-6-(trifluoromethyl)nicotinamide.
Substitution: Substitution reactions can lead to derivatives with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
5-(2-Hydroxy-5-methylbenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxy-5-methylbenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxy-5-methylphenyl)benzotriazole: This compound shares a similar benzoyl group but differs in the presence of a benzotriazole moiety instead of a nicotinamide group.
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde: This compound has a similar trifluoromethyl group but lacks the nicotinamide moiety.
Uniqueness
5-(2-Hydroxy-5-methylbenzoyl)-2-methyl-6-(trifluoromethyl)nicotinamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H13F3N2O3 |
|---|---|
Molecular Weight |
338.28 g/mol |
IUPAC Name |
5-(2-hydroxy-5-methylbenzoyl)-2-methyl-6-(trifluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C16H13F3N2O3/c1-7-3-4-12(22)10(5-7)13(23)11-6-9(15(20)24)8(2)21-14(11)16(17,18)19/h3-6,22H,1-2H3,(H2,20,24) |
InChI Key |
STPZYQNDMPWYCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)C2=C(N=C(C(=C2)C(=O)N)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















